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Compound of Interest

Compound Name: YM-58483

Cat. No.: B1682358 Get Quote

Technical Support Center: YM-58483
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using YM-58483. All

information is presented in a question-and-answer format to directly address specific issues

that may be encountered during experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of YM-58483?

YM-58483, also known as BTP2, is a potent and selective blocker of store-operated Ca²⁺ entry

(SOCE).[1] It specifically inhibits the Calcium Release-Activated Calcium (CRAC) channels,

which are crucial for sustained calcium influx in non-excitable cells like lymphocytes. This

inhibition of Ca²⁺ influx leads to the suppression of downstream signaling pathways that are

dependent on calcium, thereby affecting immune cell activation, proliferation, and cytokine

production.[2]

Q2: What is the IC₅₀ of YM-58483?

The half-maximal inhibitory concentration (IC₅₀) of YM-58483 for thapsigargin-induced

sustained Ca²⁺ influx in Jurkat T cells is consistently reported to be approximately 100 nM.[3]

However, the effective concentration can vary depending on the cell type and the specific

downstream readout being measured.

Q3: Is YM-58483 selective for CRAC channels?
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YM-58483 displays considerable selectivity for CRAC channels over voltage-gated Ca²⁺

channels.[3] However, it is important to be aware of potential off-target effects.

Q4: How should I prepare and store YM-58483 stock solutions?

YM-58483 is soluble in DMSO and ethanol. For stock solutions, dissolve YM-58483 in high-

quality, anhydrous DMSO to a concentration of 10-20 mM. Aliquot the stock solution into

smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected

from light. When preparing working solutions, dilute the stock in the appropriate experimental

buffer immediately before use.

Troubleshooting Guides
Unexpected or Inconsistent Results
Q1: I am not observing the expected inhibition of calcium influx with YM-58483. What could be

the reason?

Several factors could contribute to a lack of inhibitory effect:

Pre-incubation Time: The inhibitory effect of YM-58483 can be more potent and may appear

irreversible with longer pre-incubation times. This suggests an indirect mechanism of action

rather than a direct channel pore blockade. Try pre-incubating your cells with YM-58483 for a

longer duration (e.g., 30 minutes to several hours) before stimulating calcium entry.

Cell Type and SOCE Machinery: The expression and functional importance of CRAC

channels and the SOCE pathway can vary significantly between different cell types. Confirm

that your cell model has a robust and well-characterized SOCE response. If the contribution

of SOCE to the overall calcium signal in your cells is minor, the effect of YM-58483 may be

difficult to detect.

Compound Degradation: Ensure that your YM-58483 stock solution has been stored

correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.

Experimental Conditions: Verify the concentrations of all reagents, including the stimulus

used to induce SOCE (e.g., thapsigargin, ionomycin, or a specific agonist). Ensure that the

calcium concentration in the extracellular buffer is appropriate for measuring influx.
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Q2: I am observing cell death in my experiments with YM-58483. Is it cytotoxic?

While YM-58483 is generally used for its specific inhibitory effects on CRAC channels, like any

chemical compound, it can exhibit cytotoxicity at high concentrations or with prolonged

exposure.

Perform a Dose-Response Cytotoxicity Assay: It is crucial to determine the optimal non-toxic

concentration range of YM-58483 for your specific cell line and experimental duration. Use a

standard cell viability assay, such as MTT or a live/dead stain, to assess cytotoxicity across a

range of YM-58483 concentrations.

Reduce Incubation Time: If possible, shorten the incubation time with YM-58483 to the

minimum required to achieve the desired inhibitory effect.

Q3: My results with YM-58483 are variable between experiments. How can I improve

reproducibility?

Variability in results can arise from several sources:

Cell Passage Number and Health: Use cells within a consistent and low passage number

range. Ensure cells are healthy and in the logarithmic growth phase before starting the

experiment.

Reagent Preparation: Prepare fresh dilutions of YM-58483 and other critical reagents for

each experiment from a reliable stock solution.

Consistent Timings: Adhere strictly to the same incubation times for YM-58483 pre-treatment

and for the stimulation of cellular responses.

Control Experiments: Always include appropriate positive and negative controls in your

experimental design. This will help you to assess the validity of your results and troubleshoot

any issues.

Off-Target Effects
Q1: Are there any known off-target effects of YM-58483 that could explain my unexpected

results?
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Yes, one of the most well-documented off-target effects of YM-58483 is the activation of the

Transient Receptor Potential Melastatin 4 (TRPM4) channel.

YM-58483 as a TRPM4 Activator: Studies have shown that YM-58483 can increase the

activity of TRPM4 channels. TRPM4 is a calcium-activated non-selective cation channel that

can influence membrane potential and calcium signaling. If your experimental system

expresses TRPM4, its activation by YM-58483 could lead to unexpected changes in cellular

function, potentially counteracting or confounding the effects of CRAC channel inhibition.

Consider Alternative Inhibitors: If you suspect that TRPM4 activation is interfering with your

results, consider using other CRAC channel inhibitors with different selectivity profiles, such

as Synta66 or GSK-7975A, in parallel experiments to confirm your findings.

Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for YM-58483 in various in vitro

assays.

Assay Type Cell Line/System
Parameter

Measured
IC₅₀ (nM)

Calcium Influx Jurkat T Cells
Thapsigargin-induced

Ca²⁺ influx
~100[3]

Cytokine Production
Murine Th2 T cell

clone (D10.G4.1)

IL-4 and IL-5

production
~100[2]

Cytokine Production

Phytohemagglutinin-

stimulated human

whole blood

IL-5 production ~100[2]

Detailed Experimental Protocols
Calcium Influx Assay using Fura-2 AM
This protocol is adapted for measuring store-operated calcium entry in Jurkat T cells.

Materials:
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Jurkat T cells

RPMI-1640 medium with 10% FBS

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

Fura-2 AM (calcium indicator dye)

Pluronic F-127

YM-58483

Thapsigargin (SERCA inhibitor to induce store depletion)

Ionomycin (calcium ionophore, positive control)

EGTA (calcium chelator, negative control)

Anhydrous DMSO

Procedure:

Cell Preparation:

Culture Jurkat T cells in RPMI-1640 supplemented with 10% FBS.

On the day of the experiment, harvest cells and wash them once with Ca²⁺-free HBSS.

Resuspend the cells in Ca²⁺-free HBSS at a density of 1 x 10⁶ cells/mL.

Fura-2 AM Loading:

Prepare a Fura-2 AM loading solution by adding Fura-2 AM (final concentration 2-5 µM)

and Pluronic F-127 (final concentration 0.02%) to the cell suspension.

Incubate the cells in the dark at 37°C for 30-45 minutes.

After incubation, wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2

AM.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resuspend the cells in Ca²⁺-free HBSS.

YM-58483 Pre-treatment:

Aliquot the Fura-2 loaded cell suspension into appropriate tubes or a 96-well plate.

Add YM-58483 at the desired final concentrations. Include a vehicle control (DMSO).

Incubate for 15-60 minutes at room temperature in the dark.

Measurement of Calcium Influx:

Use a fluorescence plate reader or a fluorometer capable of ratiometric measurement with

excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

Establish a baseline fluorescence reading in Ca²⁺-free HBSS.

To deplete intracellular calcium stores, add thapsigargin (final concentration 1-2 µM) and

continue recording.

To measure SOCE, add CaCl₂ to the extracellular buffer to a final concentration of 1-2

mM.

Record the change in the 340/380 nm fluorescence ratio over time.

At the end of the experiment, add ionomycin (positive control) to determine the maximum

fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio

(Rmin) for calibration.

NFAT Reporter Assay
This protocol is for a luciferase-based NFAT reporter assay in Jurkat T cells.[4][5][6]

Materials:

Jurkat T cells stably transfected with an NFAT-luciferase reporter construct

RPMI-1640 medium with 10% FBS
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PMA (Phorbol 12-myristate 13-acetate)

Ionomycin

YM-58483

Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System)

White, clear-bottom 96-well plates

Procedure:

Cell Plating:

Seed the NFAT-luciferase Jurkat cells at a density of approximately 40,000 cells per well in

a white, clear-bottom 96-well plate in a final volume of 50 µL of assay medium.[4]

Include wells without cells for background luminescence determination.

Incubate the plate at 37°C in a 5% CO₂ incubator overnight.[4]

Compound Treatment:

Prepare serial dilutions of YM-58483 in assay medium.

Add the desired concentrations of YM-58483 to the cells. Include a vehicle control.

Cell Stimulation:

Prepare a stimulation solution containing PMA (final concentration ~20 ng/mL) and

ionomycin (final concentration ~1 µM) in assay medium.

Add the stimulation solution to the appropriate wells. Include unstimulated control wells.

Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 hours.

Luciferase Measurement:

Allow the plate to equilibrate to room temperature.
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Add the luciferase assay reagent to each well according to the manufacturer's instructions

(e.g., 100 µL per well).[4]

Incubate at room temperature for approximately 15-30 minutes, protected from light.

Measure the luminescence using a luminometer.

T-Cell Proliferation Assay (CFSE-based)
This protocol uses CFSE dye dilution to measure T-cell proliferation.[7][8][9][10]

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells

RPMI-1640 medium with 10% FBS and IL-2

CFSE (Carboxyfluorescein succinimidyl ester)

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

YM-58483

FACS buffer (PBS with 2% FBS)

Procedure:

CFSE Labeling:

Wash the cells with PBS.

Resuspend the cells at a concentration of 10-20 x 10⁶ cells/mL in pre-warmed PBS

containing a low percentage of serum (e.g., 0.1% FBS).[7]

Add CFSE to a final concentration of 1-5 µM and mix immediately.[7]

Incubate for 10-15 minutes at 37°C, protected from light.

Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.
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Wash the cells three times with complete RPMI medium.

Cell Culture and Treatment:

Resuspend the CFSE-labeled cells in complete RPMI medium containing IL-2.

Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody and containing soluble

anti-CD28 antibody.

Add YM-58483 at the desired concentrations. Include a vehicle control.

Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

Flow Cytometry Analysis:

Harvest the cells and wash them with FACS buffer.

If desired, stain with fluorescently labeled antibodies against cell surface markers (e.g.,

CD4, CD8).

Analyze the cells by flow cytometry, detecting the CFSE signal in the FITC or equivalent

channel.

Proliferation is measured by the sequential halving of CFSE fluorescence intensity in

daughter cell generations.

Cytokine Release Assay (ELISA)
This protocol describes the measurement of cytokine (e.g., IL-2) release from stimulated T

cells.[11][12][13][14]

Materials:

PBMCs or purified T cells

RPMI-1640 medium with 10% FBS

Anti-CD3 and anti-CD28 antibodies
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YM-58483

ELISA kit for the cytokine of interest (e.g., Human IL-2 ELISA Kit)

Procedure:

Cell Stimulation and Treatment:

Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody and containing soluble

anti-CD28 antibody.

Add YM-58483 at the desired concentrations. Include a vehicle control.

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

Supernatant Collection:

After incubation, centrifuge the plate to pellet the cells.

Carefully collect the cell culture supernatants without disturbing the cell pellet.

Supernatants can be stored at -80°C until analysis.

ELISA:

Perform the ELISA for the cytokine of interest according to the manufacturer's protocol.

This typically involves adding the supernatants and standards to an antibody-coated plate,

followed by incubation with a detection antibody and a substrate for color development.

Measure the absorbance using a microplate reader at the appropriate wavelength.

Calculate the cytokine concentrations in the samples based on the standard curve.

Cytotoxicity Assay (MTT)
This protocol is for assessing the potential cytotoxicity of YM-58483.[15][16]

Materials:
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Adherent or suspension cells

Complete culture medium

YM-58483

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well plates

Procedure:

Cell Plating and Treatment:

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere (for

adherent cells) or stabilize.

Add serial dilutions of YM-58483 to the wells. Include a vehicle control and a positive

control for cytotoxicity (e.g., a known cytotoxic agent).

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

MTT Incubation:

Add 10 µL of MTT solution to each well.[16]

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under

a microscope.[16]

Formazan Solubilization:

For adherent cells, carefully remove the medium. For suspension cells, centrifuge the

plate and then remove the medium.

Add 100 µL of solubilization solution to each well.[16]
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Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan

crystals.[15]

Absorbance Measurement:

Read the absorbance at a wavelength of 570 nm using a microplate reader.[16]

Cell viability is proportional to the absorbance, which can be expressed as a percentage of

the vehicle-treated control cells.
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Caption: Simplified signaling pathway of T-cell activation and the inhibitory action of YM-58483.
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Unexpected Result with YM-58483
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Caption: A logical workflow for troubleshooting unexpected experimental results with YM-
58483.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1682358?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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